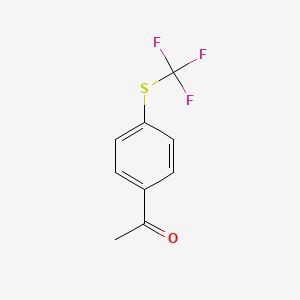

4'-(Trifluoromethylthio)acetophenone

描述

Fundamental Significance of Trifluoromethylthio (-SCF₃) Functionality in Organic Synthesis and Molecular Design

The trifluoromethylthio (-SCF₃) group is a highly influential functional group that has garnered significant attention in pharmaceutical and agrochemical design. enamine.netresearchgate.net Its importance stems from its unique ability to modulate the physicochemical properties of a parent molecule. The -SCF₃ moiety is recognized as one of the most lipophilic functional groups, a property that can significantly enhance a molecule's ability to permeate cell membranes. researchgate.net This increased lipophilicity often leads to improved bioavailability of drug candidates. enamine.netresearchgate.net

Furthermore, the trifluoromethylthio group is strongly electron-withdrawing, which can increase the metabolic stability of a compound. researchgate.net By lowering the electron density of the molecule, the -SCF₃ group can protect it from oxidative metabolism in vivo, a crucial factor in drug design. researchgate.netresearchgate.net This combination of high lipophilicity and electronic influence makes the -SCF₃ group an exceptional tool for fine-tuning the steric, electronic, and permeability characteristics of organic structures, rendering it a privileged moiety in the design of bioactive compounds. enamine.netnih.gov

The Acetophenone (B1666503) Scaffold as a Versatile Synthon in Advanced Chemical Transformations

Acetophenone, the simplest aromatic ketone, and its derivatives are foundational building blocks in organic synthesis. nih.gov The acetophenone scaffold consists of a phenyl ring attached to an acetyl group, providing a robust and chemically versatile platform for constructing more complex molecular architectures. ontosight.aiontosight.ai It serves as a key precursor in the synthesis of a wide range of pharmaceuticals, fine chemicals, resins, and flavoring agents. ontosight.aibritannica.com

The reactivity of the acetophenone core makes it an ideal synthon for numerous advanced chemical transformations. The carbonyl group and the adjacent α-methyl group are susceptible to a variety of reactions, including aldol (B89426) condensations, α-functionalization strategies, and reductions, which are fundamental in creating diverse molecular libraries. nih.gov As a result, acetophenone derivatives are frequently employed as starting materials in the synthesis of heterocyclic compounds and other complex organic molecules with significant biological properties. nih.govchemicalbook.com The first industrial synthesis of acetophenone was achieved via the Friedel–Crafts reaction of benzene (B151609) and acetic anhydride (B1165640). nih.gov

Contemporary Research Paradigms for Organofluorine Compounds, Emphasizing Ketone Analogues

Modern research in organofluorine chemistry is characterized by the pursuit of innovative and efficient methods for introducing fluorine and fluorinated groups into organic molecules. nih.gov A primary goal is to develop user-friendly synthetic protocols that allow for the late-stage functionalization of complex scaffolds, thereby enabling the rapid diversification of compound libraries. researchgate.net Fluorinated compounds, including ketone analogues, often exhibit enhanced biological activity, metabolic stability, and bioavailability compared to their non-fluorinated counterparts. chemimpex.com

Aromatic ketones containing fluorine, such as fluorinated acetophenones, are of particular interest as they serve as crucial intermediates in the development of novel pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com Research is increasingly focused on the unique properties imparted by groups like trifluoromethylthio (-SCF₃) and trifluoromethoxy (-OCF₃). nih.govchemimpex.com Furthermore, advanced biocatalytic methods, such as the enzymatic reduction of fluoroalkyl ketones, are being explored to produce valuable chiral fluorinated alcohols with high enantioselectivity, highlighting the synergy between synthetic organic chemistry and biotechnology in this field. researchgate.net

Rationale and Strategic Imperatives for Investigating 4'-(Trifluoromethylthio)acetophenone in Academic Contexts

The investigation of this compound is driven by a clear scientific rationale: it combines the highly desirable properties of the trifluoromethylthio group with the proven synthetic versatility of the acetophenone scaffold. enamine.netresearchgate.netnih.gov This specific molecule serves as a model compound and a valuable building block for exploring fundamental concepts in physical organic chemistry and for synthesizing novel, high-value compounds.

The strategic imperatives for its study in academic and industrial research are multifaceted:

Development of Novel Bioactive Molecules: By utilizing the acetophenone core as a reactive handle, researchers can synthesize libraries of derivatives for screening in drug discovery and agrochemical development programs. The presence of the 4'-SCF₃ group is intended to confer enhanced metabolic stability and membrane permeability. enamine.netresearchgate.netresearchgate.net

Exploration of Structure-Activity Relationships (SAR): The fixed para position of the electron-withdrawing -SCF₃ group allows for systematic studies of how its electronic influence affects the reactivity of the ketone and the biological activity of its derivatives.

Advancement of Synthetic Methodologies: this compound is an important substrate for developing and refining new chemical reactions, particularly those involving transformations of the ketone or functionalization of the aromatic ring.

In essence, this compound represents a strategic fusion of two powerful molecular components, making its study essential for advancing the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 713-67-7 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₇F₃OS sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 220.21 g/mol sigmaaldrich.comchemicalbook.com |

| Appearance | Solid; Clear, almost colorless liquid sigmaaldrich.comchemicalbook.com |

| Melting Point | 28-32 °C chemicalbook.com |

| Boiling Point | 115-117 °C (at 20 Torr) chemicalbook.com |

| SMILES | FC(F)(F)Sc1ccc(cc1)C(=O)C sigmaaldrich.com |

| InChI Key | TXNFKHHYTGEPRL-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1-[4-(trifluoromethylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNFKHHYTGEPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380678 | |

| Record name | 4'-(Trifluoromethylthio)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-67-7 | |

| Record name | 4'-(Trifluoromethylthio)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 4 Trifluoromethylthio Acetophenone and Analogous Structures

Construction of the Trifluoromethylthio-Substituted Aromatic System

The formation of the aryl-SCF3 bond is a critical step in the synthesis of 4'-(Trifluoromethylthio)acetophenone. Methodologies for achieving this can be broadly categorized into direct trifluoromethylthiolation strategies and the functionalization of pre-existing aromatic precursors.

Direct Trifluoromethylthiolation Strategies

Direct trifluoromethylthiolation involves the introduction of the SCF3 group onto an aromatic ring that does not already contain a sulfur-based functional group at the desired position. These methods often employ specialized reagents and catalysts to facilitate the carbon-sulfur bond formation.

A versatile approach to α-trifluoromethylthio-substituted ketones involves a copper-catalyzed reaction of α-bromoketones with a trifluoromethylthiolating agent. beilstein-journals.org This method is particularly relevant as the resulting product can be an analog of the target molecule or a precursor to it. The reaction typically utilizes a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a suitable ligand. A common source for the trifluoromethylthio group in these reactions is the combination of elemental sulfur (S8) and (trifluoromethyl)trimethylsilane (B129416) (CF3SiMe3). beilstein-journals.org

The reaction proceeds with a variety of substituted α-bromoacetophenones, demonstrating a broad substrate scope and affording the desired products in moderate to good yields. The reaction conditions are generally mild, making this a practical method for the synthesis of these valuable compounds.

| α-Bromoacetophenone Derivative | Product | Yield (%) |

|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 1-(4-Methoxyphenyl)-2-((trifluoromethyl)thio)ethan-1-one | 87 |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 1-(4-Chlorophenyl)-2-((trifluoromethyl)thio)ethan-1-one | 81 |

| 2-Bromo-1-(p-tolyl)ethan-1-one | 1-(p-Tolyl)-2-((trifluoromethyl)thio)ethan-1-one | 68 |

| 2-Bromo-1-phenylethanone | 1-Phenyl-2-((trifluoromethyl)thio)ethan-1-one | 72 |

| 2-Bromo-1-(naphthalen-2-yl)ethan-1-one | 1-(Naphthalen-2-yl)-2-((trifluoromethyl)thio)ethan-1-one | 75 |

Recent advancements in catalysis have led to the development of novel methods for the formation of C-S bonds, including those involving the trifluoromethylthio group. These emerging strategies often offer milder reaction conditions, improved functional group tolerance, and alternative mechanistic pathways.

Photocatalytic C-H Trifluoromethylthiolation: Visible-light photoredox catalysis has emerged as a powerful tool for direct C-H functionalization. researchgate.net This approach allows for the trifluoromethylthiolation of arenes without the need for pre-functionalization, such as halogenation. The reaction is typically initiated by a photocatalyst that, upon irradiation with visible light, can generate a trifluoromethylthio radical from a suitable precursor. This radical can then engage with the aromatic substrate to form the desired product. The use of the decatungstate anion as a photocatalyst has been reported for the trifluoromethylthiolation of C(sp3)-H and C(sp2)-H bonds. visualizeorgchem.com

Metal-Free Electrophilic Trifluoromethylthiolation: To avoid the use of transition metals, metal-free trifluoromethylthiolation methods have been developed. These reactions often rely on the use of highly electrophilic trifluoromethylthiolating reagents. One such reagent is N-trifluoromethylthiosaccharin, which can react with electron-rich arenes to introduce the SCF3 group. chemicalbook.comrsc.org In some cases, these reactions can be promoted by a Lewis acid or Brønsted acid, while in others, a promoter-free system using a specific solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can be effective. chemicalbook.com A dual catalytic system using iron(III) chloride and diphenyl selenide (B1212193) has also been shown to be effective for the trifluoromethylthiolation of a wide range of arenes and N-heterocycles with N-trifluoromethylthiosaccharin. princeton.edukhanacademy.org

Functionalization of Pre-existing Halogenated or Sulfanylated Precursors

An alternative strategy for constructing the trifluoromethylthio-substituted aromatic system involves the modification of an aromatic ring that already bears a suitable functional group, such as a halogen or a sulfur-containing moiety. For instance, a common precursor for the synthesis of this compound could be 4-bromophenyl trifluoromethyl sulfide. The acetyl group can then be introduced in a subsequent step. This approach separates the formation of the C-S bond from the formation of the ketone, which can be advantageous in certain synthetic routes. The synthesis of such precursors can be achieved through various methods, including the trifluoromethylthiolation of aryl halides.

Acylation Pathways for Acetophenone (B1666503) Moiety Formation

Once the trifluoromethylthio-substituted aromatic ring is in hand, the final step in the synthesis of this compound is the introduction of the acetyl group. This is typically achieved through an electrophilic acylation reaction.

Electrophilic Acylation of Aromatic Rings

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. masterorganicchemistry.com In the context of synthesizing this compound, this reaction would involve the acylation of (trifluoromethylthio)benzene with an acetylating agent in the presence of a Lewis acid catalyst.

The most common acetylating agent is acetyl chloride (CH3COCl), and the catalyst of choice is typically aluminum chloride (AlCl3). masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion (CH3CO+), which is generated by the reaction of acetyl chloride with aluminum chloride. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation re-establishes the aromaticity and yields the desired acetophenone derivative.

The trifluoromethylthio group is known to be an ortho, para-directing group in electrophilic aromatic substitution reactions. Therefore, the Friedel-Crafts acylation of (trifluoromethylthio)benzene is expected to yield a mixture of the ortho and para isomers, with the para isomer, this compound, generally being the major product due to reduced steric hindrance. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired para-product.

| Substrate | Acylating Agent | Catalyst | Typical Solvent | Product |

|---|---|---|---|---|

| (Trifluoromethylthio)benzene | Acetyl chloride | Aluminum chloride (AlCl3) | Dichloromethane (CH2Cl2) or Carbon disulfide (CS2) | This compound (major) and 2'-(Trifluoromethylthio)acetophenone (minor) |

Nucleophilic Acylation Approaches

While direct nucleophilic acylation to form this compound is not extensively detailed in the provided context, analogous transformations involving nucleophilic trifluoromethylthiolation are pertinent. Copper-catalyzed nucleophilic trifluoromethylthiolation of propargylic halides and sulfonates serves as a powerful method for constructing C-SCF3 bonds. chinesechemsoc.orgdntb.gov.ua For instance, the reaction of secondary propargyl sulfonates with silver trifluoromethanethiolate (AgSCF3) in the presence of a copper catalyst provides a pathway to chiral trifluoromethylthiolated compounds with high efficiency and enantioselectivity. chinesechemsoc.org This approach highlights the potential for developing nucleophilic acylation strategies where a suitable trifluoromethylthiolated nucleophile could react with an appropriate acylating agent or its equivalent.

Friedel-Crafts Acylation (Applicable to related trifluoromethylacetophenones)

Friedel-Crafts acylation is a classic and reliable method for introducing a ketone functional group onto an aromatic ring. wikipedia.orgchemistrysteps.com This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.combyjus.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. chemistrysteps.combyjus.com

A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivating, which prevents further acylation of the product, thus avoiding polyacylation that can be an issue in Friedel-Crafts alkylation. chemistrysteps.comorganic-chemistry.org For the synthesis of trifluoromethylacetophenones, this method offers a direct route. However, the strong deactivating nature of the trifluoromethyl group can make the aromatic ring less reactive, potentially requiring harsher reaction conditions. Trifluoromethanesulfonic acid has also been explored as a catalyst for acylation reactions. mdpi.com

| Reaction | Reactants | Catalyst | Key Features |

| Friedel-Crafts Acylation | Aromatic Ring, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Monoacylation, avoids rearrangements |

Chemo- and Regioselective Synthetic Routes

A well-established route for the synthesis of trifluoromethylacetophenones, such as the 3'-isomer, involves a multi-step sequence starting from the corresponding aromatic aniline (B41778). guidechem.compatsnap.com This process typically includes diazotization of the aniline, followed by a coupling reaction and subsequent hydrolysis. guidechem.compatsnap.comgoogle.com

| Step | Description | Reagents | Notes |

| 1. Diazotization | Conversion of aniline to a diazonium salt. | Sodium nitrite, Acid (e.g., H₂SO₄, HBr) | Typically performed at low temperatures (0-5 °C). patsnap.com |

| 2. Coupling | Reaction of the diazonium salt with a coupling partner. | Acetaldoxime, Copper salt (catalyst) | pH control is crucial for reaction success. patsnap.comgoogle.com |

| 3. Hydrolysis | Conversion of the intermediate to the final ketone. | Acid (e.g., HCl) | Generates the acetophenone product. google.com |

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. For the synthesis of 3'-(trifluoromethyl)acetophenone, a one-step reaction between trifluoromethylbenzene and an acetylating agent has been reported. guidechem.comgoogle.com This reaction is carried out in an organic solvent in the presence of n-butyllithium and an inorganic salt catalyst at low temperatures (-70°C to 0°C). guidechem.comgoogle.com This approach simplifies the traditional multi-step synthesis, offering high selectivity and yield, with the added benefit that the catalyst can be recycled. google.com However, the use of large quantities of expensive and reactive n-butyllithium is a significant drawback, increasing costs and posing safety concerns. guidechem.com

Another one-pot procedure involves reacting trifluoromethylbenzene with acetic acid in the presence of tetrabutylammonium (B224687) bromide and sodium tert-butoxide under pressure, achieving a high yield of 96.3%. chemicalbook.com

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and efficiency of any synthetic process. For the synthesis of this compound and its analogues, several key factors can be fine-tuned.

In trifluoromethylthiolation reactions, the choice of the trifluoromethylthiolating reagent, catalyst, solvent, base, and temperature can significantly impact the outcome. For instance, in a cascade trifluoromethylthiolation and cyclization reaction, a screening of oxidants, bases, and solvents was performed to optimize the yield. nih.govrsc.org It was found that certain combinations of oxidants and bases in a specific solvent system led to a significant improvement in the product yield. nih.govrsc.org

Table 2: Illustrative Optimization of a Cascade Trifluoromethylthiolation-Cyclization Reaction

| Entry | Oxidant | Base | Solvent | Yield (%) |

| 1 | K2S2O8 | KHCO3 | DMSO | Moderate |

| 2 | Na2S2O8 | KHCO3 | DMSO | Higher |

| 3 | (NH4)2S2O8 | KHCO3 | DMSO | Higher |

| 4 | K2S2O8 | NaHCO3 | DMSO | Higher |

| 5 | K2S2O8 | K2CO3 | DMSO | Lower |

| 6 | K2S2O8 | DBU | DMSO | Lower |

| 7 | K2S2O8 | NaHCO3 | MeCN | Lower |

| 8 | K2S2O8 | NaHCO3 | DMF | Lower |

| 9 | K2S2O8 | NaHCO3 (1.0 equiv) | DMSO | Optimized (e.g., 80%) |

This is a representative table based on the principles of reaction optimization described in the literature and does not represent a specific synthesis of this compound.

Elucidating the Chemical Reactivity and Transformational Pathways of 4 Trifluoromethylthio Acetophenone

Reactivity of the Carbonyl Group

The chemical behavior of 4'-(Trifluoromethylthio)acetophenone is largely dictated by its ketone carbonyl group. The reactivity of this group is significantly influenced by the electronic properties of the substituent at the para position of the phenyl ring.

Nucleophilic Addition Reactions, Enhanced by Trifluoromethyl Group Electrophilicity

The trifluoromethylthio (-SCF3) group is one of the most lipophilic substituents known and is strongly electron-withdrawing. This property is comparable to the trifluoromethyl (-CF3) group. The potent inductive effect of the -SCF3 group withdraws electron density from the aromatic ring and, consequently, from the acetyl group. This withdrawal enhances the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted acetophenone (B1666503). This increased reactivity is a key feature in the synthetic transformations of this molecule.

Asymmetric nucleophilic addition is a critical method for producing chiral molecules, which are of paramount importance in the pharmaceutical industry. While specific studies on this compound are limited, extensive research on the structurally analogous 4'-(Trifluoromethyl)acetophenone (B133978) provides valuable insights into these reactions.

A prominent example is the enantioselective addition of dialkylzinc reagents to 4'-(Trifluoromethyl)acetophenone, which yields chiral tertiary alcohols. This reaction is typically catalyzed by chiral ligands, often in the presence of a titanium alkoxide promoter like titanium tetraisopropoxide. Chiral β-amino alcohols and carbohydrate-based ligands have proven effective in achieving high levels of stereocontrol. mdpi.com The catalyst system forms a chiral complex that directs the approach of the dialkylzinc reagent to one face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol product.

Detailed studies on ligands such as 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes have demonstrated their effectiveness in mediating this transformation. The high enantioselectivities achieved underscore the precise steric and electronic interactions governed by the chiral catalyst complex.

| Chiral Ligand | Catalyst/Promoter | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| (-)-MIB (3-exo-(Morpholino)isoborneol) | Ti(O-iPr)4 | 95 | 96 | R |

| (1R,2S)-N-methylephedrine | Ti(O-iPr)4 | 89 | 92 | R |

| TADDOL | Ti(O-iPr)4 | 92 | 98 | S |

| (1R,2S)-1,2-bis(hydroxycamphorsulfonamido)cyclohexene | Ti(O-iPr)4 | 90 | 95 | S |

Beyond dialkylzinc reagents, other organometallic compounds such as Grignard reagents (RMgX) and organolithium reagents (RLi) are highly effective for addition to the carbonyl group of trifluoromethylated acetophenones. These powerful nucleophiles readily attack the electrophilic carbonyl carbon to form a tetrahedral intermediate, which, upon acidic workup, yields a tertiary alcohol. youtube.com

The reaction of a Grignard reagent, such as methylmagnesium bromide, with this compound would produce 2-(4-(trifluoromethylthio)phenyl)propan-2-ol. The high reactivity of these reagents generally ensures high conversion rates. However, it is important to note that trifluoromethylphenyl Grignard reagents can be highly reactive and potentially explosive under certain conditions, such as the loss of solvent or upon heating, necessitating careful handling and safety precautions. acs.orgacs.org

The general mechanism involves the nucleophilic carbanion from the organometallic reagent attacking the carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide during workup to give the final alcohol product.

Reductive Transformations

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(4-(trifluoromethylthio)phenyl)ethanol, is a fundamental transformation. This can be accomplished through various methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic Hydrogenation and Transfer Hydrogenation (e.g., Osmium Catalysts for Acetophenones)

Catalytic hydrogenation involves the use of hydrogen gas (H2) in the presence of a metal catalyst. For acetophenones, catalysts based on precious metals like palladium, platinum, rhodium, and ruthenium are commonly employed. rsc.orgresearchgate.net Transfer hydrogenation offers a safer and often more convenient alternative, utilizing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen. ias.ac.inresearchgate.net

Chiral half-sandwich complexes of ruthenium, rhodium, and osmium have emerged as highly efficient catalysts for the asymmetric transfer hydrogenation (ATH) of aromatic ketones, yielding chiral secondary alcohols with high enantioselectivity. nih.gov For instance, osmium(II) half-sandwich complexes have demonstrated excellent catalytic activity and enantioselectivity in the reduction of acetophenone derivatives. nih.govnih.gov These catalysts typically feature a metal center coordinated to a π-arene ligand (like p-cymene) and a chiral diamine ligand. The reaction proceeds via the formation of a metal-hydride species, which then transfers a hydride to the ketone. ias.ac.in

| Catalyst | Hydrogen Donor | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [Os(p-cymene)(TsDPEN)] | HCOOH/NEt3 | Acetophenone | >95 | 98 (S) |

| [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | HCOONa | Acetophenone | 95 | 97 (S) |

| [RhCl2(Cp*)]2 / (S,S)-TsDPEN | i-PrOH/KOH | 4'-Fluoroacetophenone | 99 | 96 (R) |

| [Ru(proline-diamine)] | HCOONa in H2O | Acetophenone | 92 | 85 (S) |

Selective Hydride Reductions

Hydride-based reagents are widely used for the reduction of ketones due to their high efficiency and selectivity. Common reagents include sodium borohydride (B1222165) (NaBH4) and the more reactive lithium aluminum hydride (LiAlH4). nih.gov These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the oxygen to form the alcohol.

Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran; it will reduce a wider range of functional groups.

The stereochemical outcome of the reduction can be influenced by the steric bulk of the hydride reagent. odinity.com Small, unhindered reagents like LiAlH4 typically approach a cyclic ketone from the less hindered axial face, leading to the equatorial alcohol as the major product. nih.gov In contrast, bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride), are sterically demanding and preferentially attack from the more open equatorial face, yielding the axial alcohol. odinity.com While this compound is acyclic, steric considerations involving the aryl and methyl groups, along with the reagent, still influence the transition state and can be exploited in asymmetric reductions using chiral hydride reagents.

| Reagent | Formula | Typical Solvent | Relative Reactivity | Selectivity Notes |

|---|---|---|---|---|

| Sodium Borohydride | NaBH4 | MeOH, EtOH | Mild | Reduces aldehydes and ketones. odinity.com |

| Lithium Aluminum Hydride | LiAlH4 | Et2O, THF | Strong | Reduces ketones, esters, amides, acids. nih.gov |

| L-Selectride | LiBH(sec-Bu)3 | THF | Mild, Bulky | High stereoselectivity with cyclic ketones. odinity.com |

| Sodium Cyanoborohydride | NaBH3CN | MeOH | Very Mild | Reduces imines in the presence of ketones. |

Condensation Reactions for α,β-Unsaturated Systems

Reactivity Pertaining to the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF3) group is a unique functional group that significantly influences the electronic properties of the molecule and offers specific sites for chemical transformation.

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can have a profound impact on the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. nih.gov

The oxidation of aryl trifluoromethyl sulfides to sulfoxides can be achieved using various oxidizing agents. A common and efficient method involves the use of hydrogen peroxide in trifluoroacetic acid. nih.govrsc.org This system allows for the selective oxidation to the sulfoxide without significant over-oxidation to the sulfone. nih.govrsc.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed. rsc.org

Figure 3: Oxidation of the trifluoromethylthio group to trifluoromethylsulfinyl and trifluoromethylsulfonyl groups.

Table 2: Oxidation of Aryl Trifluoromethyl Sulfides

| Oxidizing Agent | Solvent | Product |

| H₂O₂ (15-30%) | Trifluoroacetic Acid | Aryl Trifluoromethyl Sulfoxide |

| m-CPBA | Dichloromethane | Aryl Trifluoromethyl Sulfoxide/Sulfone |

| Ceric Ammonium (B1175870) Nitrate/NaBrO₃ | Acetonitrile (B52724) | Aryl Trifluoromethyl Sulfoxide |

This table summarizes common oxidation methods for aryl trifluoromethyl sulfides. nih.govrsc.orgorganic-chemistry.org

The resulting sulfoxides and sulfones are themselves valuable compounds for further synthetic manipulations and have been explored in the context of medicinal chemistry.

The trifluoromethylthio group is generally stable towards nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group makes the sulfur atom electron-deficient, but direct nucleophilic substitution at the sulfur is not a commonly observed reaction pathway under standard conditions. Similarly, nucleophilic aromatic substitution to displace the entire -SCF3 group would require harsh conditions and is not a typical transformation. However, under specific catalytic conditions, direct nucleophilic substitution of alcohols can occur, which suggests the possibility of activating the C-S bond under certain circumstances. nih.gov

Aromatic Ring Reactivity and Directed Functionalization

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. total-synthesis.commasterorganicchemistry.comlibretexts.org The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the acetyl group and the trifluoromethylthio group.

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com The trifluoromethylthio group is also deactivating but is considered to be ortho, para-directing, although the deactivating effect can sometimes lead to meta products as well. When both groups are present on the ring, their combined influence will determine the position of the incoming electrophile.

Given that the acetyl and trifluoromethylthio groups are para to each other, the positions ortho to the acetyl group (and meta to the trifluoromethylthio group) and the positions ortho to the trifluoromethylthio group (and meta to the acetyl group) are the potential sites for electrophilic attack. The substitution pattern will depend on the specific electrophile and the reaction conditions. For instance, in nitration reactions, the nitro group would be expected to add to a position directed by the interplay of these electronic effects. masterorganicchemistry.com

Figure 4: Potential sites for electrophilic aromatic substitution on this compound.

Further functionalization of the aromatic ring allows for the introduction of additional substituents, which can be used to modulate the molecule's properties or to serve as handles for further synthetic transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. total-synthesis.commasterorganicchemistry.com The reactivity and regioselectivity of EAS on this compound are controlled by the combined directing effects of the para-substituted acetyl and trifluoromethylthio groups.

Directing Effects of Substituents:

Acetyl Group (-COCH₃): The acetyl group is a moderately deactivating, meta-directing group. libretexts.orgyoutube.com It withdraws electron density from the aromatic ring through both resonance and inductive effects. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org The resonance structures show that the ortho and para positions bear a partial positive charge, which repels incoming electrophiles, thus directing them to the meta positions (C3 and C5). libretexts.org

Trifluoromethylthio Group (-SCF₃): The -SCF₃ group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) moiety. nih.gov While the sulfur atom possesses lone pairs that could potentially donate electron density to the ring via resonance (an ortho, para-directing effect), this effect is significantly diminished by the strong pull from the fluorine atoms. Consequently, the group substantially reduces the electron density of the entire aromatic ring. rsc.org Literature often classifies such strongly inductively withdrawing groups as meta-directors. wikipedia.orgvaia.com

Predicted Regioselectivity:

In this compound, the two deactivating groups work in concert to determine the position of electrophilic attack.

The acetyl group at position C1 directs incoming electrophiles to positions C3 and C5.

The trifluoromethylthio group at position C4 also directs electrophiles away from its ortho positions (C3 and C5) and para position (C1) due to deactivation. However, considering the directing influence, it would favor the meta positions (C2 and C6).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position on Ring | Relation to Acetyl Group (-COCH₃) | Relation to Trifluoromethylthio Group (-SCF₃) | Predicted Reactivity |

|---|---|---|---|

| C2, C6 | ortho | meta | Highly Disfavored |

| C3, C5 | meta | ortho | Most Probable Site |

Carbon-Hydrogen Functionalization Methodologies

Carbon-hydrogen (C-H) functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds.

Aromatic C-H Functionalization:

The direct functionalization of the aromatic C-H bonds in this compound is challenging due to the electronically deactivated nature of the ring. However, modern transition-metal catalysis provides effective methods for such transformations. The ketone's carbonyl oxygen can act as a directing group, coordinating to a metal catalyst and guiding the functionalization to the ortho C-H bonds (positions C3 and C5). researchgate.netrsc.org

Research has extensively documented the use of transition metals like Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) to catalyze the ortho-C-H functionalization of aryl ketones. acs.orgscilit.com These methods can be applied for various transformations, including:

Arylation: Coupling with arylboronates. rsc.org

Olefination: Dehydrogenative coupling with alkenes. rsc.org

Alkylation: Addition across olefins. rsc.org

A notable example is the Ruthenium(II)-catalyzed 1,4-addition of the ortho C-H bond of acetophenones to maleimides, yielding pharmaceutically relevant 3-arylated succinimide (B58015) derivatives. acs.org This strategy highlights the potential to selectively functionalize the C3 and C5 positions of this compound, bypassing the limitations of classical electrophilic substitution.

Aliphatic C-H Functionalization:

Beyond the aromatic ring, the C-H bonds of the methyl group in the acetyl moiety are also targets for functionalization. This is often referred to as α-functionalization of the ketone. researchgate.netnih.gov Various methods have been developed for this purpose, including those involving radical intermediates or metal catalysis.

A key transformation is the synthesis of α-trifluoromethylthio-substituted ketones. One reported procedure utilizes a versatile copper catalyst to achieve the trifluoromethylthiolation of α-bromoketones, which are readily prepared from the parent ketone. nih.gov This two-step sequence represents a powerful strategy for modifying the aliphatic portion of this compound.

Table 2: Summary of Potential C-H Functionalization Methodologies for this compound

| Type of C-H Bond | Methodology | Key Features | Potential Outcome |

|---|---|---|---|

| Aromatic (ortho to ketone) | Transition-Metal-Catalyzed Directing Group Strategy (e.g., Ru, Rh, Pd) | Uses the ketone's carbonyl oxygen to direct the catalyst to the C3 and C5 positions. researchgate.netrsc.orgacs.org | Ortho-arylation, ortho-alkylation, ortho-olefination. |

| Aliphatic (α-methyl group) | Copper-Catalyzed Trifluoromethylthiolation (via α-bromo intermediate) | Introduces a second -SCF₃ group at the carbon adjacent to the carbonyl. nih.gov | Synthesis of α-(trifluoromethylthio)-4'-(trifluoromethylthio)acetophenone. |

| Aliphatic (α-methyl group) | Kornblum Oxidation | Uses iodine and DMSO to form an arylglyoxal intermediate. nih.gov | Synthesis of 2-oxo-2-(4-(trifluoromethylthio)phenyl)acetaldehyde. |

Strategic Derivatization and Applications in Complex Molecule Synthesis

The strategic modification of 4'-(Trifluoromethylthio)acetophenone allows for the generation of a wide array of derivatives with enhanced bioactivity and tailored material properties. These derivatization strategies often focus on the formation of heterocyclic scaffolds and the preparation of chalcone (B49325) intermediates, which are themselves versatile precursors for further chemical transformations.

Formation of Heterocyclic Scaffolds

The reactive ketone functional group in this compound provides a handle for the construction of various heterocyclic ring systems, which are prevalent in many biologically active compounds and functional materials.

While direct synthesis from this compound is a viable route, a common strategy involves the initial formation of a chalcone derivative. These α,β-unsaturated ketones, derived from the Claisen-Schmidt condensation of this compound with an appropriate aldehyde, can then be reacted with hydrazine (B178648) derivatives to yield pyrazole (B372694) rings. derpharmachemica.comscholarsresearchlibrary.comresearchgate.netsphinxsai.comnih.gov This approach allows for the introduction of a wide range of substituents on the resulting pyrazole, enabling the fine-tuning of its chemical and biological properties. The reaction of chalcones with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) is a well-established method for the synthesis of pyrazoline and subsequently pyrazole scaffolds. scholarsresearchlibrary.comresearchgate.netsphinxsai.comnih.govcabidigitallibrary.org

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems from simple starting materials in a single step. This compound and its derivatives are valuable substrates for such transformations.

Pyridines: Substituted pyridines can be synthesized from chalcones derived from this compound. mdpi.com One common method involves the reaction of the chalcone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of an ammonium (B1175870) salt which serves as the nitrogen source for the pyridine (B92270) ring. nih.govrsc.orggrowingscience.com

Pyrans: The synthesis of 4H-pyran derivatives can be achieved through a one-pot, three-component reaction involving an aldehyde, a malononitrile, and a β-ketoester or β-diketone, which can be derived from this compound. rsc.orgorganic-chemistry.orgnih.govorganic-chemistry.org These reactions are often catalyzed by a base and proceed via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Thiophenes: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. organic-chemistry.orgtaylorfrancis.compharmaguideline.com This reaction involves the condensation of a ketone, such as this compound, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgtaylorfrancis.compharmaguideline.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a direct route to thiazole derivatives. researchgate.netorganic-chemistry.orgnih.govresearchgate.net This involves the reaction of an α-haloketone with a thioamide. researchgate.netorganic-chemistry.orgnih.govresearchgate.net To utilize this compound in this synthesis, it must first be halogenated at the α-position to the carbonyl group. The resulting α-halo-4'-(trifluoromethylthio)acetophenone can then be condensed with a thioamide to form the thiazole ring.

Preparation of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. derpharmachemica.comresearchgate.netacgpubs.orgnih.govnih.gov this compound readily participates in this base-catalyzed reaction with a variety of aromatic aldehydes to produce chalcones bearing the trifluoromethylthio moiety. researchgate.netacgpubs.orgnih.gov These chalcones are valuable precursors for the synthesis of pyrazoles, pyridines, and other heterocyclic systems, and they also exhibit a range of biological activities in their own right. derpharmachemica.comresearchgate.netacgpubs.orgnih.govnih.gov

Table 2: Synthesis of Chalcone Derivatives

| Acetophenone Derivative | Aldehyde Derivative | Catalyst | Product | Reference |

|---|

Building Block Utility in Pharmaceutical Development

The incorporation of fluorine-containing groups into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethylthio (-SCF3) group, in particular, is of significant interest due to its unique electronic properties and lipophilicity.

Design and Synthesis of Fluorinated Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The trifluoromethylthio group present in this compound can be a key component of a fluorinated pharmacophore. The design of new drugs can involve using this acetophenone as a scaffold to build molecules with specific three-dimensional arrangements of chemical features that are predicted to interact favorably with a biological target. nih.govresearchgate.net

Influence of Fluorine on Metabolic Stability and Lipophilicity

The trifluoromethylthio (-SCF3) group is a key feature of 4’-(Trifluoromethylthio)acetophenone that profoundly influences the properties of its derivatives, particularly in the context of medicinal chemistry and agrochemical design. The incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability and modulate the lipophilicity of bioactive molecules. mdpi.commdpi.com

The -SCF3 group is known for its high lipophilicity, which can enhance a molecule's ability to permeate cell membranes. researchgate.netnih.govenamine.net This property is crucial for the bioavailability of drugs and the efficacy of pesticides. The strong electron-withdrawing nature of the trifluoromethylthio group also contributes to increased metabolic stability. researchgate.net Molecules containing this group are less susceptible to oxidative metabolism by enzymes such as cytochrome P450, which is a common pathway for drug degradation in the body. nih.gov This resistance to metabolism can lead to a longer biological half-life and sustained therapeutic or protective effects.

Table 1: Comparison of Physicochemical Properties of Fluorinated Groups

| Functional Group | Hansch π Value (Lipophilicity) | Electronic Effect | Relative Metabolic Stability |

|---|---|---|---|

| -CH₃ | +0.56 | Weakly Electron-Donating | Low |

| -F | +0.14 | Strongly Electron-Withdrawing | High |

| -CF₃ | +0.88 | Strongly Electron-Withdrawing | Very High |

| -OCF₃ | +1.04 | Strongly Electron-Withdrawing | Very High |

| -SCF₃ | ~ +1.44 | Strongly Electron-Withdrawing | Very High |

Note: Hansch π values are a measure of lipophilicity; higher positive values indicate greater lipophilicity. Data is compiled from various sources for comparative purposes.

Role in Agrochemical Innovation

The structural motifs present in 4’-(Trifluoromethylthio)acetophenone are highly relevant to the agrochemical industry. researchgate.netnih.gov Fluorinated compounds, in particular, are integral to the development of modern pesticides due to their enhanced efficacy and stability. mdpi.com

Development of Efficacious Crop Protection Agents

While direct application of 4’-(Trifluoromethylthio)acetophenone as a crop protection agent is not its primary use, it serves as an important intermediate in the synthesis of more complex and potent agrochemicals. The trifluoromethyl group is a common feature in many successful fungicides and insecticides. bohrium.com For example, the related compound m-trifluoromethyl acetophenone is a key intermediate in the synthesis of Trifloxystrobin, a broad-spectrum strobilurin fungicide. herts.ac.ukgoogle.com The synthesis involves converting the acetophenone to an oxime, which is then elaborated into the final active ingredient. google.com The presence of the trifluoromethyl group in the final structure is critical for its fungicidal activity. The trifluoromethylthio group is similarly valued for its ability to impart high biological activity and favorable pharmacokinetic properties to agrochemical candidates. researchgate.net

Contributions to Advanced Materials Science and Polymer Chemistry

The unique properties conferred by fluorine are also leveraged in materials science. The incorporation of trifluoromethyl and related groups into polymers can significantly alter their physical and chemical characteristics. nasa.gov

Incorporation into Functional Polymers and Coatings

Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, which translates to properties like hydrophobicity and oleophobicity. While specific examples of polymers derived directly from 4’-(Trifluoromethylthio)acetophenone are not widespread, the trifluoromethylthio-phenyl moiety is a valuable building block for creating functional polymers. researchgate.net Incorporating such groups can lead to materials with low dielectric constants, making them suitable for electronics applications. nasa.gov Furthermore, the hydrophobicity imparted by the -SCF3 group can be utilized in the development of specialized coatings, creating surfaces that are water-repellent and self-cleaning.

Structure-Activity Relationship (SAR) Studies Enabled by Derivatization

4’-(Trifluoromethylthio)acetophenone is an excellent scaffold for conducting structure-activity relationship (SAR) studies. By systematically modifying the molecule and evaluating the biological activity of the resulting derivatives, researchers can understand how different parts of the molecule contribute to its efficacy. orientjchem.org

The acetyl group can be readily converted into a variety of other functional groups (alcohols, alkenes, oximes, hydrazones), allowing for the exploration of how changes in this position affect activity. Furthermore, the aromatic ring can be substituted with other groups to probe the electronic and steric requirements for optimal interaction with a biological target.

In such studies, the trifluoromethylthio group often serves as a constant feature, while other parts of the molecule are varied. This allows for the specific impact of the -SCF3 group to be assessed in comparison to other substituents like -CF3 or -OCF3. These studies are fundamental in rational drug and pesticide design, enabling the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a unique "fingerprint" based on the molecule's vibrational modes, allowing for functional group identification and structural confirmation.

While a specific, peer-reviewed FTIR spectrum for 4'-(Trifluoromethylthio)acetophenone is not widely published, the expected absorption bands can be predicted based on the analysis of its constituent functional groups—acetophenone (B1666503) and the aryl-SCF₃ moiety. The key vibrational modes are anticipated in distinct regions of the infrared spectrum.

The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. For acetophenone itself, this band typically appears around 1685 cm⁻¹. The electron-withdrawing nature of the para-substituent can influence this frequency. The trifluoromethylthio group is known to be electron-withdrawing, which would be expected to slightly increase the C=O stretching frequency compared to unsubstituted acetophenone.

Vibrations associated with the trifluoromethylthio group are also characteristic. The C-F stretching modes of the -CF₃ group are expected to produce very strong and distinct bands in the region of 1100-1200 cm⁻¹. The S-CF₃ stretch typically appears as a strong band near 1050-1100 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The para-substitution pattern can be identified by a characteristic C-H out-of-plane bending vibration in the 800-850 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 1690 | Strong | Ketone C=O Stretch |

| 1580-1600 | Medium | Aromatic C=C Stretch |

| 1450-1500 | Medium | Aromatic C=C Stretch |

| ~ 1360 | Medium | -CH₃ Symmetric Bend |

| 1100-1200 | Very Strong | C-F Stretches (-CF₃) |

| 1050-1100 | Strong | S-CF₃ Stretch |

Raman spectroscopy provides complementary information to FTIR. While no specific Raman spectrum for this compound is publicly available, key features can be anticipated. Aromatic ring vibrations, particularly the ring-breathing mode, typically give a strong signal in Raman spectra. The C=O stretch is also Raman active, though often weaker than in the IR spectrum. The symmetric vibrations of the -CF₃ group and the C-S stretch are also expected to be observable. Due to the polarizability changes involved, the aromatic C=C and symmetric -CF₃ stretching modes are often prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic compounds.

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals. Experimental data confirms these assignments. rptu.de The aromatic region should display two signals corresponding to the protons on the para-substituted benzene ring. These protons form an AA'BB' system, which often appears as two apparent doublets. The two protons ortho to the electron-withdrawing acetyl group (H-2, H-6) are shifted downfield, while the two protons ortho to the trifluoromethylthio group (H-3, H-5) appear slightly upfield by comparison. The most upfield signal is a sharp singlet, integrating to three protons, which corresponds to the methyl group of the acetophenone moiety. rptu.de

Table 2: Experimental ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.98 | m | 2H | Aromatic H (H-2, H-6) |

| 7.74 | m | 2H | Aromatic H (H-3, H-5) |

| 2.62 | s | 3H | Methyl H (-COCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz. rptu.de

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals are expected: six for the aromatic ring, one for the carbonyl carbon, and one for the methyl carbon. The carbonyl carbon signal is the most downfield, typically appearing near 197 ppm. The quaternary carbon attached to the -SCF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The signal for the trifluoromethyl carbon itself is also a quartet and is significantly influenced by the fluorine atoms.

Fluorine-19 (¹⁹F) NMR is highly sensitive and specific for fluorine-containing compounds. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this technique is an excellent tool for both qualitative and quantitative analysis. The spectrum for this compound is expected to show a single, sharp singlet, as all three fluorine atoms in the -SCF₃ group are chemically equivalent.

While direct experimental data for this specific compound is not available, the chemical shift can be reliably estimated from closely related structures. For instance, phenyl(trifluoromethyl)sulfane (C₆H₅SCF₃) shows a ¹⁹F chemical shift at approximately -42.8 ppm, and (4-methylphenyl)(trifluoromethyl)sulfane shows a shift at -43.2 ppm (relative to CFCl₃). rsc.org Given the similar electronic environment, the ¹⁹F chemical shift for this compound is expected to be in a similar range, approximately δ -43 ppm . This distinct chemical shift provides clear evidence for the presence of the -SCF₃ group and can be used for quantitative measurements by integrating the signal against a known standard.

2D NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the two aromatic signals at δ 7.98 and δ 7.74 ppm, confirming that these protons are on the same aromatic ring and are coupled to each other. The methyl singlet at δ 2.62 ppm would show no correlations, as it is not coupled to any other protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would be used to definitively assign the protonated carbons in the ¹³C spectrum. It would show a correlation between the proton signal at δ 7.98 ppm and its corresponding carbon signal, a correlation between the proton signal at δ 7.74 ppm and its carbon, and a correlation between the methyl proton signal at δ 2.62 ppm and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons (δ 2.62) to the carbonyl carbon (~197 ppm).

Correlations from the methyl protons (δ 2.62) to the aromatic quaternary carbon attached to the acetyl group (C-1).

Correlations from the aromatic proton H-2 (δ 7.98) to the carbonyl carbon and the quaternary carbon C-4.

Correlations from the aromatic proton H-3 (δ 7.74) to the quaternary carbons C-1 and C-4.

These combined 2D techniques would allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, providing definitive confirmation of the compound's structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. The choice of ionization technique dictates the extent of fragmentation observed.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and predictable fragmentation, which provides a structural "fingerprint" of the compound.

For this compound (molecular weight: 220.21 g/mol ), the fragmentation pattern is characteristic of aromatic ketones. libretexts.org The primary fragmentation pathway involves alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. Two main alpha-cleavage events are expected:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion. This is often a prominent peak in the spectrum.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the formation of the 4-(trifluoromethylthio)phenyl cation.

The molecular ion peak (M⁺•) at m/z 220 is typically observed, though its intensity may be reduced due to the extensive fragmentation.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Fragment Ion | Structure | m/z (Nominal Mass) | Description |

| [C₉H₇F₃OS]⁺• | [M]⁺• | 220 | Molecular Ion |

| [C₈H₄F₃OS]⁺ | [M-CH₃]⁺ | 205 | Loss of a methyl radical |

| [C₇H₄F₃S]⁺ | [M-COCH₃]⁺ | 177 | Loss of an acetyl group |

| [CH₃CO]⁺ | Acetyl cation | 43 | Acetyl cation fragment |

This table is based on established fragmentation principles for ketones. libretexts.org

Electrospray Ionization (ESI-MS) and Other Soft Ionization Techniques

In contrast to EI-MS, Electrospray Ionization (ESI-MS) is a soft ionization technique that generates ions from a solution with minimal fragmentation. und.edusci-hub.se This method is ideal for accurately determining the molecular weight of the intact molecule. When analyzed via ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov

The primary advantage of ESI-MS in this context is its ability to deliver the intact molecular ion to the mass analyzer, which is crucial for subsequent high-resolution analysis or tandem mass spectrometry (MS/MS) experiments. sci-hub.senih.gov In MS/MS, the isolated parent ion (e.g., [M+H]⁺) can be subjected to collision-induced dissociation (CID) to generate fragment ions, providing controlled structural analysis.

Table 2: Common Ions Observed in ESI-MS for this compound

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| Protonated Molecule | [C₉H₇F₃OS + H]⁺ | 221.0242 | Positive |

| Sodiated Adduct | [C₉H₇F₃OS + Na]⁺ | 243.0062 | Positive |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.gov While low-resolution MS can identify the nominal mass (220 Da for this compound), HRMS can distinguish the exact mass of this compound from other potential compounds that share the same nominal mass but have different elemental compositions. nih.gov

For the molecular formula C₉H₇F₃OS, the calculated monoisotopic mass is 220.0164 Da. An HRMS measurement confirming this exact mass provides strong evidence for the compound's identity and purity. This capability is critical in research for confirming the products of a chemical reaction or identifying unknown compounds in complex mixtures.

Electronic and Luminescence Spectroscopy

Electronic spectroscopy techniques investigate the transitions between different electronic energy levels within a molecule upon absorption or emission of light, offering insights into the compound's electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic ketones like this compound, the spectrum is typically characterized by two main types of electronic transitions. biointerfaceresearch.com

π → π* Transitions: These are high-intensity absorptions, usually occurring at shorter wavelengths (e.g., 200-280 nm). They arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group.

n → π* Transitions: These are lower-intensity absorptions that occur at longer wavelengths (e.g., >300 nm). They involve the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, resulting in a weaker absorption band.

The specific absorption maxima (λ_max_) and molar absorptivity are influenced by the solvent and the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the acetyl and trifluoromethylthio groups affects the energy levels of the molecular orbitals.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Typical Wavelength Range (nm) | Intensity |

| π → π | 240 - 280 | High |

| n → π | 300 - 340 | Low |

Data is estimated based on the characteristics of similar acetophenone derivatives. biointerfaceresearch.comrsc.orgresearchgate.net

Phosphorescence Emission Spectroscopy (Applicable to 4'-(Trifluoromethyl)acetophenone)

Phosphorescence is the emission of light from a molecule's triplet excited state as it returns to the singlet ground state. libretexts.org This process involves a change in electron spin (intersystem crossing) and is generally slower than fluorescence, with longer emission lifetimes. nih.gov

Studies using pulsed source phosphorimetry have characterized the phosphorescence of 4'-(Trifluoromethyl)acetophenone (B133978). sigmaaldrich.com Its photophysical properties make it useful in photochemical reactions. The triplet state energy (E_T_) is a key parameter, and for 4'-(Trifluoromethyl)acetophenone, it is reported to be 71.7 kcal/mol, with a phosphorescence emission maximum (λ_max_) around 425 nm. beilstein-journals.org The presence of the trifluoromethyl group influences the photophysical properties of the acetophenone core.

Table 4: Phosphorescence Data for the Related Compound 4'-(Trifluoromethyl)acetophenone

| Property | Value | Reference(s) |

| Phosphorescence λ_max | ~425 nm | beilstein-journals.org |

| Triplet State Energy (E_T_) | 71.7 kcal/mol | beilstein-journals.org |

| Triplet State | ³(n,π*) | nih.gov |

This data pertains to 4'-(Trifluoromethyl)acetophenone and serves as a reference for the photophysical behavior of this class of compounds.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation, identification, and quantification in various matrices. These methods are crucial for assessing the purity of synthesized batches, identifying impurities, and analyzing complex mixtures in research settings. The choice of technique depends on the analyte's volatility, polarity, and the analytical objective.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

For acetophenones and their derivatives, GC methods typically employ capillary columns with non-polar or medium-polarity stationary phases. The selection of the column, temperature program, and detector is critical for achieving optimal separation and sensitivity. While specific GC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 2-Bromo-4'-(trifluoromethyl)acetophenone, confirm the suitability of GC for this class of compounds. avantorsciences.com

Typical GC Parameters for Acetophenone Analysis:

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature of 50-100 °C, ramped to 250-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280-300 °C |

This table represents typical starting parameters for method development for acetophenone-like compounds.

The use of GC-MS is particularly advantageous as it provides not only retention time data for quantification but also mass spectra for unequivocal identification of the analyte and any co-eluting impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The strong UV absorbance of the acetophenone chromophore allows for sensitive detection using a UV-Vis detector. A study on the separation of acetophenone utilized a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, demonstrating the effectiveness of this mode of chromatography. sielc.com Another HPLC method developed for 3-trifluoromethyl-4-nitrophenol, a compound with a trifluoromethyl group, successfully used a reverse phase column with a methanol and acetate (B1210297) buffer mobile phase. epa.gov

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

This table provides a general set of conditions that would serve as a starting point for developing a specific method for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. core.ac.uknih.gov UPLC systems operate at higher pressures to accommodate the smaller particle size and maintain optimal flow rates.

For the analysis of this compound, a UPLC method would offer considerable advantages, particularly for high-throughput screening or the analysis of complex mixtures where high resolution is paramount. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the most probable mode. The coupling of UPLC with advanced mass spectrometry detectors, such as time-of-flight (TOF) or Orbitrap MS, provides high-resolution, accurate mass data, facilitating confident compound identification and structural elucidation of unknown impurities. core.ac.uk

Comparison of Typical HPLC and UPLC Characteristics:

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 100-250 mm | 50-150 mm |

| Flow Rate | 1-2 mL/min | 0.2-0.6 mL/min |

| Back Pressure | 1000-4000 psi | 6000-15000 psi |

| Run Time | 10-30 min | 1-10 min |

| Resolution | Good | Excellent |

Advanced Derivatization Protocols for GC and LC Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net This can enhance volatility for GC analysis, improve thermal stability, or introduce a chromophore or fluorophore for more sensitive detection in LC. researchgate.netgreyhoundchrom.com For ketones like this compound, derivatization can be employed to enhance detectability or to resolve co-eluting compounds.

For Gas Chromatography (GC): While this compound is likely volatile enough for direct GC analysis, derivatization of the ketone functional group can be useful in certain applications. Common derivatization reactions for ketones include:

Oximation: Reaction with hydroxylamine (B1172632) hydrochloride or its derivatives (e.g., O-methylhydroxylamine HCl) to form oximes. gcms.cz This can improve peak shape and separation from other components.

Reductive Silylation: The ketone can first be reduced to a secondary alcohol, which is then derivatized with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile and stable trimethylsilyl (B98337) (TMS) ether. This is a two-step process but can be effective for complex matrices.

For Liquid Chromatography (LC): Derivatization in LC is primarily aimed at enhancing detector response, especially when analyzing trace levels of the compound.

Hydrazone Formation: Reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) converts the ketone into a brightly colored hydrazone, which can be detected with high sensitivity in the visible range of a UV-Vis detector.

Fluorescent Tagging: For fluorescence detection, which offers higher sensitivity and selectivity, derivatizing agents that introduce a fluorescent tag can be used. Although less common for simple acetophenones which already possess a strong chromophore, this can be a powerful strategy for trace analysis. For example, derivatization of other functional groups in more complex molecules with reagents like dansyl chloride is a common practice.

Common Derivatization Reagents and their Applications:

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| O-Methylhydroxylamine HCl | Ketone | GC | Improved peak shape and volatility |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohol (after reduction of ketone) | GC | Increased volatility and thermal stability |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | HPLC-UV | Enhanced UV-Vis detection gssrr.org |

Theoretical and Computational Insights into this compound Remain Largely Unexplored

Despite the growing importance of organofluorine compounds in medicinal chemistry and materials science, a comprehensive theoretical and computational analysis of this compound remains conspicuously absent from publicly available scientific literature. While computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and reaction mechanisms of novel molecules, it appears that dedicated studies on this specific compound have not been published.

Efforts to find detailed research findings on the quantum chemical investigations, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (ESP) mapping for this compound, have been unsuccessful. Consequently, specific data regarding its optimized molecular geometry, orbital energies, and charge distribution are not available.

Similarly, the exploration of its reaction mechanisms through computational modeling, such as transition state searches and molecular dynamics simulations, has not been documented in peer-reviewed journals or other accessible scientific databases. This lack of data prevents a detailed discussion of potential reaction pathways, energy barriers, and the dynamics of its chemical transformations.

While computational studies have been performed on structurally related molecules, such as positional isomers like 3'-(trifluoromethyl)acetophenone, a direct extrapolation of these findings to the 4'-(Trifluoromethylthio) derivative would be speculative and scientifically unsound. The unique electronic effects of the trifluoromethylthio group at the para position are expected to significantly influence the molecule's properties, necessitating a dedicated computational study.

The absence of such fundamental computational research highlights a knowledge gap in the understanding of this particular fluorinated acetophenone derivative. Future theoretical and computational investigations would be invaluable for predicting its reactivity, guiding synthetic efforts, and potentially uncovering novel applications.

Theoretical and Computational Studies on 4 Trifluoromethylthio Acetophenone

Prediction of Spectroscopic Parameters

Simulated NMR and IR Spectra

Computational chemistry provides the framework for simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. The primary method employed for this purpose is Density Functional Theory (DFT), which calculates the electronic structure of a molecule to predict its properties.

For the simulation of an NMR spectrum, the process begins with the optimization of the molecule's geometry. Following this, the magnetic shielding tensors for each nucleus are calculated. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The resulting data provides a theoretical representation of the ¹H and ¹³C NMR spectra, detailing the expected chemical shifts for each atom in the molecule.

Similarly, to simulate an IR spectrum, the vibrational frequencies of the molecule are calculated after geometric optimization. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. Each calculated frequency is associated with an intensity, which is determined by the change in the molecule's dipole moment during that vibration. The combination of these frequencies and their intensities generates a theoretical IR spectrum.

These computational models are invaluable for identifying unknown compounds, confirming molecular structures, and understanding the electronic environment of atoms within a molecule.

Gas Phase Ion Energetics and Related Thermochemistry (Applicable to 4'-(Trifluoromethyl)acetophenone)

The study of gas-phase ion energetics provides fundamental data on the intrinsic properties of molecules, free from solvent effects. For 4'-(trifluoromethyl)acetophenone (B133978), a closely related compound, experimental and computational data on its proton affinity, gas basicity, and electron affinity are available.

Proton Affinity and Gas Basicity Calculations

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. Gas basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values are crucial indicators of a molecule's basicity. For 4'-(trifluoromethyl)acetophenone, these thermochemical properties have been a subject of interest.

| Property | Value (kJ/mol) |

| Proton Affinity | 845.2 |

| Gas Basicity | 814.4 |

This data is for 4'-(Trifluoromethyl)acetophenone.